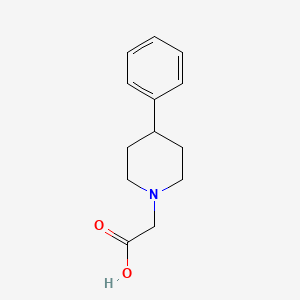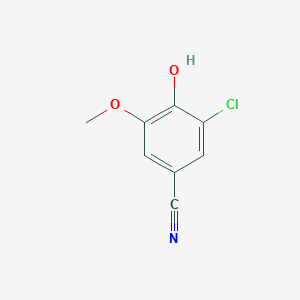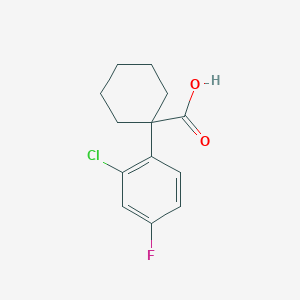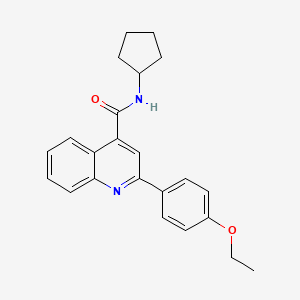
Chloro(bis-pentafluoroethyl)phosphine
Descripción general
Descripción
Chloro(bis-pentafluoroethyl)phosphine is a chemical compound with the molecular formula C4ClF10P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes two pentafluoroethyl groups attached to a phosphorus atom, along with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(bis-pentafluoroethyl)phosphine can be synthesized through various methods. One common approach involves the reaction of pentafluoroethyl magnesium bromide with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process may include steps such as distillation and purification to achieve the required quality for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(bis-pentafluoroethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro(bis-pentafluoroethyl)phosphine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which chloro(bis-pentafluoroethyl)phosphine exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(diphenyl)phosphine: Similar in structure but with phenyl groups instead of pentafluoroethyl groups.
Chloro(trimethyl)phosphine: Contains methyl groups instead of pentafluoroethyl groups.
Bis(pentafluoroethyl)phosphinic acid: Similar in having pentafluoroethyl groups but with different functional groups.
Uniqueness
Chloro(bis-pentafluoroethyl)phosphine is unique due to the presence of pentafluoroethyl groups, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMISLQQSOAARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373899 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35449-89-9 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















